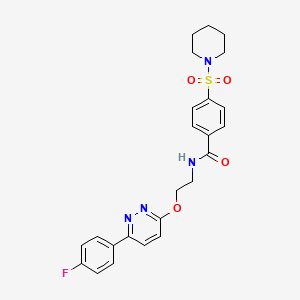

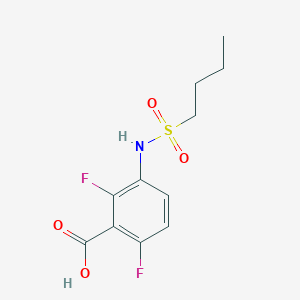

3-(Butylsulfonamido)-2,6-difluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sulfonamides are a group of compounds characterized by a sulfonamide functional group (R-SO2-NH2). They are known for their antibacterial properties and are used in a variety of drugs . Benzoic acid derivatives, on the other hand, are aromatic carboxylic acids that have a wide range of uses in medicine, industry, and food preservation.

Molecular Structure Analysis

The molecular structure of “3-(Butylsulfonamido)-2,6-difluorobenzoic acid” would likely feature a benzene ring (from the benzoic acid component) substituted with a butylsulfonamido group and two fluorine atoms . The exact structure would depend on the positions of these substituents on the benzene ring.Chemical Reactions Analysis

Sulfonamides and benzoic acid derivatives can participate in a variety of chemical reactions. For instance, sulfonamides can undergo hydrolysis, oxidation, and reduction reactions . Benzoic acid derivatives can react with bases to form salts, with alcohols to form esters, and can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Butylsulfonamido)-2,6-difluorobenzoic acid” would depend on its specific structure. Generally, sulfonamides are solid at room temperature, have moderate to low solubility in water, and are stable under normal conditions . Benzoic acid derivatives are typically crystalline solids that are slightly soluble in water and have a characteristic carboxylic acid odor .Mechanism of Action

In the context of pharmacology, sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria, thus exhibiting antibacterial activity . The mechanism of action of benzoic acid derivatives would depend on their specific structure and the context in which they are used.

Safety and Hazards

The safety and hazards associated with “3-(Butylsulfonamido)-2,6-difluorobenzoic acid” would depend on its specific properties. Generally, sulfonamides can cause allergic reactions in some individuals and should be handled with care . Benzoic acid derivatives can be irritating to the skin and eyes and should be handled with appropriate personal protective equipment .

Future Directions

The future directions for research on “3-(Butylsulfonamido)-2,6-difluorobenzoic acid” would depend on its specific properties and potential applications. Given the known properties of sulfonamides and benzoic acid derivatives, potential areas of interest could include the development of new antibacterial drugs, the study of its physical and chemical properties, and its potential uses in industry .

properties

IUPAC Name |

3-(butylsulfonylamino)-2,6-difluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO4S/c1-2-3-6-19(17,18)14-8-5-4-7(12)9(10(8)13)11(15)16/h4-5,14H,2-3,6H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYMCQJZIIQOHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Butylsulfonamido)-2,6-difluorobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[4-(2-Oxo-1,3-oxazinan-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2634983.png)

![Ethyl 4-[(4-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2634985.png)

![(E)-N-benzyl-2-cyano-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2634988.png)

![N-(3-methylbutyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2634991.png)

![1-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2634993.png)

![N-(3-methoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2634996.png)

![1-{2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2635004.png)